3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a hydroxy group, and an indolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include tert-butylphenylacetylene and phenylpropyl bromide . The reaction conditions often involve the use of catalysts such as palladium and bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .
Scientific Research Applications
3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the indolone core.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Contains a similar tert-butylphenyl group but has a different core structure.
Uniqueness
3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups and its indolone core, which confer specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C29H31NO3 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)indol-2-one |
InChI |
InChI=1S/C29H31NO3/c1-28(2,3)23-17-15-22(16-18-23)26(31)20-29(33)24-13-7-8-14-25(24)30(27(29)32)19-9-12-21-10-5-4-6-11-21/h4-8,10-11,13-18,33H,9,12,19-20H2,1-3H3 |
InChI Key |
PZUIEUIZUMYDAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC4=CC=CC=C4)O |
Origin of Product |
United States |
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